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molecular formula C12H9BrN2O B8727396 (2-Bromo-3-methylphenyl)(pyrimidin-4-yl)methanone

(2-Bromo-3-methylphenyl)(pyrimidin-4-yl)methanone

Cat. No. B8727396
M. Wt: 277.12 g/mol
InChI Key: OJLDANZHANBAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735384B2

Procedure details

To a solution of (2-bromo-3-methylphenyl)(pyrimidin-4-yl)methanol (0.40 g, 1.433 mmol) in DCM (10 mL) were added sodium bicarbonate (0.223 mL, 5.73 mmol) and Dess-Martin periodinane (0.790 g, 1.863 mmol) in one portion. The resulting mixture was stirred at RT for 1 h then quenched with sat NaHCO3 and sodium thio sulfate pentahydrate (1.778 g, 7.17 mmol). The quenched mixture was stirred for 1 h more and extracted with DCM. The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated to afford (2-bromo-3-methylphenyl) (pyrimidin-4-yl)methanone which was used without purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.223 mL
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thio sulfate pentahydrate
Quantity
1.778 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][N:12]=1)[OH:10].C(=O)(O)[O-].[Na+].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.O.O.O.O.O.S1(OSO1)(=O)=O.[Na]>C(Cl)Cl>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][N:12]=1)=[O:10] |f:1.2,4.5.6.7.8.9.10,^1:54|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC1=C(C=CC=C1C)C(O)C1=NC=NC=C1
Name
Quantity
0.223 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.79 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
sodium thio sulfate pentahydrate
Quantity
1.778 g
Type
reactant
Smiles
O.O.O.O.O.S1(=O)(=O)OSO1.[Na]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The quenched mixture was stirred for 1 h more
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C(=O)C1=NC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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